4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups including an azetidine ring, an oxolane ring, and a pyridine ring .
Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic amine, and an oxolane ring, which is a five-membered cyclic ether . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine, oxolane, and pyridine rings. For instance, the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the azetidine and oxolane rings could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Inflammatory Diseases
Baricitinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play a crucial role in cytokine-dependent signaling pathways that regulate immune responses. By blocking JAK signaling, Baricitinib holds promise for treating inflammatory diseases such as rheumatoid arthritis . Its immunomodulatory effects may extend to other autoimmune conditions.
Viral Infections
Baricitinib has shown antiviral activity against certain viruses, including SARS-CoV-2 (the virus responsible for COVID-19). It inhibits viral entry by blocking ACE2 receptor-mediated endocytosis. Clinical trials have investigated its use in COVID-19 patients, with promising results .
Wirkmechanismus
Target of Action
The primary targets of “4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide” are currently unknown
Mode of Action
It’s known that the compound contains an azetidine ring, which is a common pharmacophore in many biologically active compounds . This suggests that the compound may interact with its targets through this structural feature.
Biochemical Pathways
The compound’s azetidine and oxetane rings are known to be involved in a variety of biological activities , suggesting that it may influence multiple pathways.
Result of Action
The molecular and cellular effects of “4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide” are currently unknown
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(oxolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)12-5-10(1-3-15-12)19-11-6-16(7-11)9-2-4-18-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBVJBEAKHSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(Oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.